(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Overview
Description
“®-(+)-1,1,1-Trifluoroheptan-2-ol” is a type of secondary alcohol. It is an isomer of heptanol, with the hydroxyl group on the second carbon of the straight seven-carbon chain . The compound is chiral, and the “®” in its name indicates the configuration of the chiral center .
Synthesis Analysis
The synthesis of “®-(+)-1,1,1-Trifluoroheptan-2-ol” could involve several steps, including the use of Grignard reagents . The Grignard reaction involves the addition of a carbanion to a carbonyl compound, yielding an alcohol . The specific synthesis process would depend on the starting materials and conditions.Molecular Structure Analysis
The molecular structure of “®-(+)-1,1,1-Trifluoroheptan-2-ol” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are based on the atomic numbers of the atoms bonded to the chiral carbon. The atom with the higher atomic number has higher priority . The configuration (R or S) is then determined by the direction from the highest priority substituent to the lowest .Chemical Reactions Analysis
The chemical reactions involving “®-(+)-1,1,1-Trifluoroheptan-2-ol” could include elimination reactions . For example, when treated with strong acid, the alcohol can be protonated and then lose a water molecule to form a carbocation . This carbocation can then undergo an E1 or E2 elimination reaction to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(+)-1,1,1-Trifluoroheptan-2-ol” would depend on its structure. For example, it would likely have a similar molar mass to other heptanols . Its density, melting point, boiling point, and solubility would also be determined by its molecular structure .Scientific Research Applications
Biotransformation and Organic Synthesis : A study by Hamada, Imura, and Okano (1994) demonstrated that the cell suspension culture of Nicotiana tabacum converts 1,1,1-trifluoroheptane-2-one to 1,1,1-trifluoroheptan-2-ol, highlighting its potential in biotransformation processes (Hamada, Imura, & Okano, 1994).
Rheological Properties : Hetalo et al. (2020) compared the rheological properties of fluorinated alcohols, including 1,1,1-Trifluoroheptan-2-ol, with their non-fluorinated counterparts. They proposed a method for estimating the melting temperatures of halogenated molecular liquids based on these properties (Hetalo et al., 2020).
Stereocontrolled Synthesis : Shimizu et al. (2003) discussed the stereoselective generation of cis-2-lithio-3-CF3-oxirane via CF3-substituted β-oxido carbenoids derived from 1,1,1-Trifluoroheptan-2-ol. This highlights its use in the highly stereoselective synthesis of CF3-substituted oxiranes and alkenes (Shimizu et al., 2003).
Enantioselective Synthesis : Kuroki et al. (2000) achieved the highly enantioselective synthesis of 1,1,1-Trifluoroheptan-2-ol by hydrogenating 1,1,1-trifluoroheptan-2-one enol acetates in the presence of chiral ruthenium catalysts (Kuroki et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2R)-1,1,1-trifluoroheptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHSPAONQXAIB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,1,1-Trifluoroheptan-2-ol | |
CAS RN |
175840-70-7 | |
Record name | (R)-(+)-1,1,1-Trifluoroheptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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